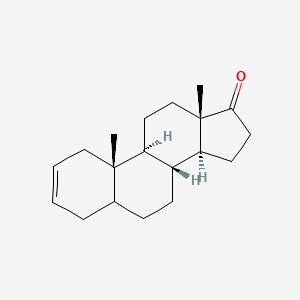
Androst-2-en-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-2-en-17-one is an endogenous, naturally occurring, orally active anabolic-androgenic steroid and a derivative of dihydrotestosterone. It is a metabolite of dehydroepiandrosterone in the body and is also a pheromone found in elephants and boars . This compound has been studied for its potential as a steroidal aromatase inhibitor and has applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Androst-2-en-17-one involves several steps. One method includes the use of 4-androstenedione as a raw material, which undergoes etherification protection, palladium carbon-catalyzed hydrogenation reduction, and acid-catalyzed hydrolysis deprotection reactions . Another method involves the use of a loaded heteropoly acid catalyst to reflux and remove 3-hydroxyl from epiandrosterone in an organic solvent, followed by ethanol recrystallization to obtain the pure product .
Industrial Production Methods: Industrial production methods focus on optimizing reaction conditions to reduce side reactions, by-products, and impurities while increasing synthesis yield and product purity. For example, the use of solid-phase acid catalysts and environmentally friendly processes can significantly reduce production costs and improve product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Androst-2-en-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include palladium on carbon for hydrogenation, p-toluenesulfonic acid for acid-catalyzed reactions, and triethyl orthoformate for etherification . Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields and product purity.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 2,3-dihydroxy-5-androstan-17-one, which are used in doping control and other applications .
Applications De Recherche Scientifique
Androst-2-en-17-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other steroidal compounds. In biology, it is studied for its role as a pheromone and its effects on animal behavior . In medicine, it is investigated for its potential as a steroidal aromatase inhibitor, which could have implications for treating hormone-related conditions . In industry, it is used in the production of various steroidal drugs and supplements .
Mécanisme D'action
The mechanism of action of Androst-2-en-17-one involves its interaction with androgen receptors and its potential role as an androgen prohormone . It may also act as a steroidal aromatase inhibitor, affecting the conversion of androgens to estrogens . The molecular targets and pathways involved include the androgen receptor pathway and the aromatase enzyme pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Androst-2-en-17-one include desoxymethyltestosterone (17α-methyl-5α-androst-2-en-17β-ol) and other derivatives of dihydrotestosterone . These compounds share structural similarities and may have overlapping biological activities.
Uniqueness: What sets this compound apart is its specific structure and its role as a naturally occurring pheromone in certain animals . Additionally, its potential as a steroidal aromatase inhibitor makes it unique among similar compounds .
Propriétés
IUPAC Name |
(8R,9S,10S,13S,14S)-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3-4,13-16H,5-12H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVDMWNISUFRJ-HQEMIIEJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC=CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(CC=CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[benzyl(methyl)azaniumyl]-3-hydroxypropanoate](/img/structure/B7889835.png)

![(2R)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7889855.png)




![[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate](/img/structure/B7889912.png)



